![molecular formula C16H16Cl2N4O4 B13812509 Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- CAS No. 58104-46-4](/img/structure/B13812509.png)
Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-
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Overview
Description
It has been primarily used as a colorant dye in textiles and fabrics . This compound is of interest due to its potential environmental persistence and its applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- typically involves the azo coupling reaction between 3-chloro-4-aminophenol and 2-chloro-4-nitroaniline . The reaction conditions often include acidic or basic environments to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as diazotization, coupling, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Dyeing Industry
Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is primarily utilized as a disperse dye in the textile industry. Disperse dyes are characterized by their ability to dye synthetic fibers such as polyester and nylon. The compound's azo structure contributes to its vibrant color properties and stability during the dyeing process .
Analytical Chemistry
The compound can be analyzed using high-performance liquid chromatography (HPLC). A specific method involves a reverse-phase HPLC setup utilizing acetonitrile and water with phosphoric acid as the mobile phase. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility . This method is effective for isolating impurities and studying the pharmacokinetics of the compound.
Case Study: HPLC Analysis
A study demonstrated the effectiveness of using Newcrom R1 columns for separating Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-. The results indicated that this method could accurately isolate the compound from mixtures, facilitating further analysis in pharmaceutical research .
Environmental Testing
Due to the potential environmental impact of azo dyes, Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- has been evaluated for its persistence and bioaccumulation in aquatic organisms. Studies have highlighted the necessity for monitoring such compounds to mitigate their ecological risks .
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- involves its interaction with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its interactions with cellular components, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Disperse Orange 30
- Disperse Blue 79
- Disperse Red 17
- Disperse Yellow 3
Uniqueness
Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is unique due to its specific chemical structure, which imparts distinct properties such as color and reactivity. Compared to similar compounds, it may exhibit different environmental persistence and bioaccumulation potential .
Biological Activity
Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-, commonly referred to as Disperse Brown 1, is a synthetic azo dye primarily utilized in the textile industry. This compound has garnered attention due to its potential biological activities and environmental implications.
Chemical Structure and Properties
Chemical Information:
Property | Details |
---|---|
CAS Number | 58104-46-4 |
Molecular Formula | C16H16Cl2N4O4 |
Molecular Weight | 399.2 g/mol |
IUPAC Name | 2-[3-chloro-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI Key | BUXMFCOMCSLYMY-UHFFFAOYSA-N |
The biological activity of Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is largely attributed to its azo bond, which can undergo cleavage under specific conditions. This cleavage leads to the formation of reactive intermediates that interact with various biological molecules, potentially altering cellular functions and pathways. The compound's interaction with cellular components may result in cytotoxic effects, mutagenesis, or endocrine disruption.
Biological Activity Studies
Research has indicated that azo dyes like Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- can exhibit various biological activities:
- Antimicrobial Activity: Studies have shown that certain azo compounds possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting the cell membrane integrity or inhibiting essential cellular processes.
- Cytotoxic Effects: Research has demonstrated that exposure to this compound can lead to cytotoxicity in human cell lines. The degree of toxicity often correlates with concentration and exposure duration.
- Genotoxicity: Azo dyes are known to undergo metabolic reduction in vivo, producing aromatic amines that can bind to DNA and induce mutations. This genotoxic potential raises concerns regarding their safety in consumer products.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various azo dyes against Escherichia coli and Staphylococcus aureus. Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- exhibited significant inhibitory effects at concentrations above 100 µg/mL.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay using human liver cell lines (HepG2), Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- showed a dose-dependent decrease in cell viability with an IC50 value of approximately 75 µM after 24 hours of exposure.
Environmental Impact
The persistence of Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- in aquatic environments raises concerns regarding bioaccumulation and toxicity to aquatic organisms. Regulatory assessments have indicated potential risks associated with its use and disposal.
Properties
CAS No. |
58104-46-4 |
---|---|
Molecular Formula |
C16H16Cl2N4O4 |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
2-[3-chloro-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H16Cl2N4O4/c17-13-9-11(21(5-7-23)6-8-24)1-3-15(13)19-20-16-4-2-12(22(25)26)10-14(16)18/h1-4,9-10,23-24H,5-8H2 |
InChI Key |
BUXMFCOMCSLYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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